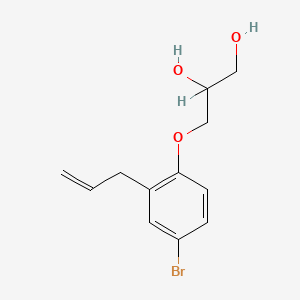
3-(2-Allyl-4-bromophenoxy)-1,2-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Allyl-4-bromophenoxy)-1,2-propanediol is an organic compound that features a brominated phenoxy group attached to a propanediol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Allyl-4-bromophenoxy)-1,2-propanediol typically involves the reaction of 2-allyl-4-bromophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(2-Allyl-4-bromophenoxy)-1,2-propanediol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
3-(2-Allyl-4-bromophenoxy)-1,2-propanediol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Allyl-4-bromophenoxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the allyl group can influence its reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
2-Allyl-4-bromophenol: A precursor in the synthesis of 3-(2-Allyl-4-bromophenoxy)-1,2-propanediol.
3-(2-Allylphenoxy)-1,2-propanediol: A similar compound lacking the bromine atom.
3-(4-Bromophenoxy)-1,2-propanediol: A compound with a bromine atom but without the allyl group.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the allyl group, which confer distinct chemical and biological properties. These structural features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
63905-17-9 |
|---|---|
分子式 |
C12H15BrO3 |
分子量 |
287.15 g/mol |
IUPAC名 |
3-(4-bromo-2-prop-2-enylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C12H15BrO3/c1-2-3-9-6-10(13)4-5-12(9)16-8-11(15)7-14/h2,4-6,11,14-15H,1,3,7-8H2 |
InChIキー |
RPSRVESLGPZACW-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=C(C=CC(=C1)Br)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


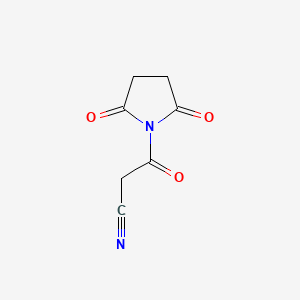
![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)
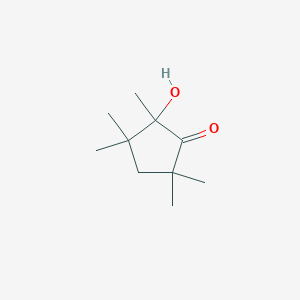
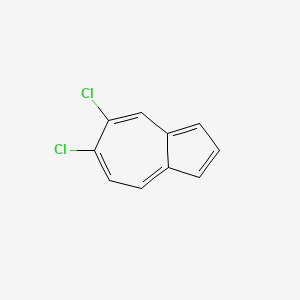
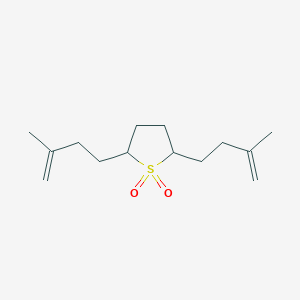
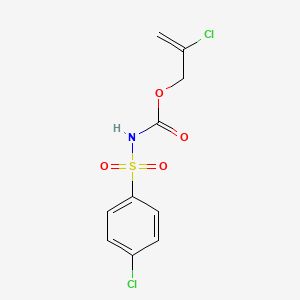
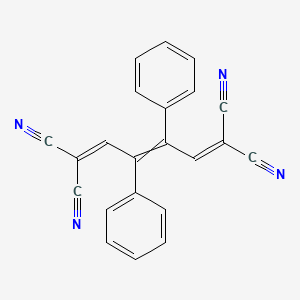
![4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14500083.png)

![2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14500091.png)
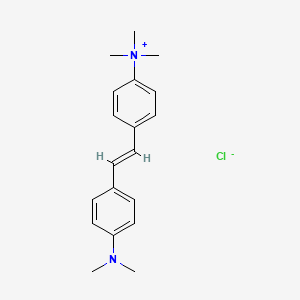
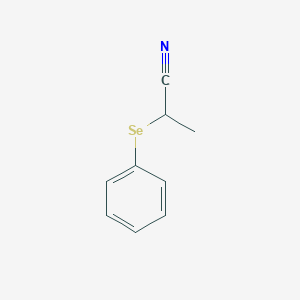
![9,9'-[Oxybis(methylene)]diphenanthrene](/img/structure/B14500099.png)

